Bzo-poxizid

Description

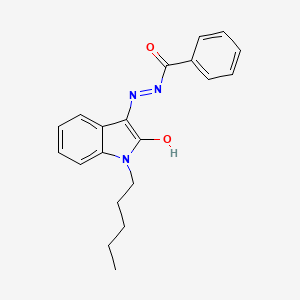

Structure

3D Structure

Properties

CAS No. |

1048973-64-3 |

|---|---|

Molecular Formula |

C20H21N3O2 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide |

InChI |

InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3 |

InChI Key |

XPLMQEMEOJHAQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Bzo-poxizid: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bzo-poxizid (also known as Pentyl MDA-19 or 5C-MDA-19) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the novel OXIZID class.[1][2] This class of compounds is characterized by an oxoindoline core and emerged on the recreational drug market following widespread bans on previous generations of SCRAs.[2] This document provides a comprehensive technical overview of the mechanism of action of Bzo-poxizid at human cannabinoid receptors 1 (CB1) and 2 (CB2), summarizing available quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.

Receptor Binding Affinity

While a comprehensive understanding of a ligand's interaction with its receptor begins with its binding affinity, specific equilibrium dissociation constants (Ki) for Bzo-poxizid at CB1 and CB2 receptors are not extensively reported in publicly available literature. However, studies on the OXIZID class of compounds suggest that Bzo-poxizid, along with its analogs like BZO-HEXOXIZID and BZO-CHMOXIZID, does not exhibit large differences in binding affinity for either cannabinoid receptor. This suggests that the observed variations in functional activity among these compounds are more likely attributable to differences in their interaction with the receptor binding pocket rather than their binding affinity alone.

Functional Activity at Cannabinoid Receptors

Bzo-poxizid has been characterized as a potent agonist at both CB1 and CB2 receptors, albeit with differing efficacy profiles at each subtype. In vitro studies utilizing β-arrestin2 (βarr2) recruitment assays have demonstrated that Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor .

The functional potency (EC50) and efficacy (Emax) of Bzo-poxizid, as determined by β-arrestin2 recruitment assays, are summarized in the table below. For context, data for the related compound BZO-HEXOXIZID is also included to highlight structure-activity relationships, where shortening the N-alkyl tail from hexyl (BZO-HEXOXIZID) to pentyl (Bzo-poxizid) enhances activity at both receptors.

| Compound | Receptor | Potency (EC50) [nM] | Efficacy (Emax) [%] (relative to CP55,940) | Classification |

| Bzo-poxizid | CB1 | 244 | 686% | Full Agonist |

| Bzo-poxizid | CB2 | Not explicitly stated, but potent | 59.8% | Partial Agonist |

| BZO-HEXOXIZID | CB1 | 721 | 165% | Full Agonist |

| BZO-HEXOXIZID | CB2 | 25.9 | 35.0% | Partial Agonist |

Data sourced from β-arrestin2 recruitment assays.

Interestingly, while most OXIZID analogs show a preference for the CB2 receptor, Bzo-poxizid is an exception, displaying a more balanced or slightly CB1-preferential profile in functional assays.

Signaling Pathways

Upon binding to and activating cannabinoid receptors, Bzo-poxizid initiates downstream intracellular signaling cascades. As a G protein-coupled receptor (GPCR) agonist, its primary mechanism involves the activation of heterotrimeric G proteins and the subsequent recruitment of β-arrestin 2.

3.1. G Protein Activation

The CB1 and CB2 receptors are primarily coupled to the Gi/o family of G proteins. Activation of these receptors by an agonist like Bzo-poxizid leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

3.2. β-Arrestin 2 Recruitment

Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin 2 is recruited to the intracellular domain of the receptor. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. The potent recruitment of β-arrestin 2 by Bzo-poxizid at the CB1 receptor is indicative of its high efficacy at this subtype.

Experimental Protocols

The quantitative data presented in this guide were primarily derived from in vitro cellular assays designed to measure specific aspects of receptor activation. Below are detailed methodologies for two key experimental approaches.

4.1. β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin 2 to the activated cannabinoid receptor, serving as a measure of agonist-induced receptor activation and a proxy for G protein-independent signaling.

-

Principle: The assay is based on enzyme fragment complementation. The cannabinoid receptor (e.g., CB1) is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist stimulation, β-arrestin 2 is recruited to the receptor, bringing the two enzyme fragments into close proximity. This forces their complementation, forming an active enzyme (β-galactosidase) that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human cannabinoid receptor of interest (hCB1 or hCB2) fused to the ProLink™ tag and human β-arrestin 2 fused to the Enzyme Acceptor fragment.

-

Methodology:

-

Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and cultured to form a monolayer.

-

Compound Preparation: Bzo-poxizid is serially diluted to create a range of concentrations.

-

Agonist Treatment: The culture medium is removed, and cells are treated with the various concentrations of Bzo-poxizid or a reference agonist (e.g., CP55,940).

-

Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin 2 recruitment.

-

Signal Detection: A detection reagent containing the chemiluminescent substrate is added to each well.

-

Luminescence Reading: After a 60-minute incubation at room temperature in the dark, the chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis: The raw luminescence units are normalized to the response of a reference full agonist. The resulting data are plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.

4.2. G Protein Activation Assay (e.g., BRET-based)

These assays measure the activation of G proteins following receptor stimulation. One common method utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the dissociation of G protein subunits.

-

Principle: In one configuration, a Gαi subunit is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and a Gγ subunit is fused to a BRET acceptor (e.g., YFP). In the inactive state, the G protein heterotrimer is intact, and the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon agonist-induced receptor activation, the Gαi-Rluc dissociates from the Gβγ-YFP complex, leading to a decrease in the BRET signal.

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells transiently or stably expressing the cannabinoid receptor of interest and the BRET-tagged G protein subunits.

-

Methodology:

-

Cell Culture and Transfection: HEK-293 cells are cultured and transfected with plasmids encoding the receptor and BRET biosensors.

-

Cell Plating: Transfected cells are seeded into 96-well microplates.

-

Assay: The BRET substrate (e.g., coelenterazine h) is added, and a baseline BRET ratio is measured.

-

Agonist Stimulation: Bzo-poxizid is added at various concentrations, and the BRET signal is measured kinetically over time.

-

-

Data Analysis: The change in the BRET ratio upon agonist addition is calculated and used to generate dose-response curves, from which EC50 and Emax values for G protein activation can be determined.

Conclusion

Bzo-poxizid is a potent synthetic cannabinoid of the OXIZID class that functions as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor. Its mechanism of action involves the canonical activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, as well as robust recruitment of β-arrestin 2, particularly at the CB1 receptor. While specific binding affinity data remains elusive, its functional profile indicates a high potential for producing psychoactive effects characteristic of CB1 activation. The detailed methodologies and signaling pathways described herein provide a foundational understanding for future research into the pharmacology and toxicology of this emerging class of synthetic cannabinoids.

References

a new class of synthetic cannabinoids termed OXIZIDs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A novel class of synthetic cannabinoids, termed OXIZIDs, has recently emerged on the new psychoactive substances (NPS) market.[1][2] This class is characterized by an oxoindoline core connected to an azide linker, a structure designed to circumvent recent class-wide bans on traditional indole and indazole-based synthetic cannabinoid scaffolds implemented by countries like China in July 2021.[1][2][3] The prototypical compound of this series is MDA-19 (also known as BZO-HEXOXIZID), which was initially developed as a selective CB2 receptor agonist for the potential treatment of neuropathic pain. The co-opting of this and related compounds for recreational use has necessitated a deeper understanding of their pharmacological and toxicological profiles. This guide provides a comprehensive overview of the available scientific data on OXIZIDs, including their receptor activity, signaling pathways, and the methodologies used to characterize them.

Nomenclature and Core Structure

To avoid confusion with "MDA" (methylenedioxyamphetamine), a systematic naming convention has been proposed for this class of compounds. The term "OXIZID" refers to the characteristic OXoIndoline core and aZIDe linker that defines the scaffold. Individual compounds are further specified by detailing the head and tail groups attached to this core structure.

Pharmacology and Receptor Activity

OXIZID synthetic cannabinoids primarily act as agonists at the cannabinoid receptors CB1 and CB2. However, their activity profiles show some key differences compared to both Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and previous generations of synthetic cannabinoids.

Generally, OXIZIDs have been found to be full agonists at the CB1 receptor and partial agonists at the CB2 receptor. Many exhibit a degree of selectivity for the CB2 receptor over the CB1 receptor. In comparison to earlier, more potent synthetic cannabinoids like JWH-018, OXIZIDs tend to show lower potency at the CB1 receptor.

A study by Deventer and coworkers established the following rank order of potency for several OXIZID analogs at both CB1 and CB2 receptors: BZO-CHMOXIZID > 5F-BZO-POXIZID > BZO-POXIZID > BZO-4en-POXIZID > BZO-HEXOXIZID.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize the quantitative data from published studies on the binding affinity and functional activity of various OXIZID compounds at CB1 and CB2 receptors.

Table 1: CB1 and CB2 Receptor Potency (EC50) of OXIZID Analogs

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |

| BZO-CHMOXIZID | 84.6 | 2.21 |

| 5F-BZO-POXIZID | Not specified | Not specified |

| BZO-POXIZID | Not specified | Not specified |

| BZO-4en-POXIZID | Not specified | Not specified |

| BZO-HEXOXIZID (MDA-19) | Not specified | Not specified |

Data from β-arrestin2 recruitment assays as reported by Deventer et al. (2022). Note: Specific EC50 values for all compounds were not provided in the readily available text.

Table 2: In Vitro Activity of OXIZID Compounds at the CB1 Receptor

| Compound | CB1 Affinity (Ki, µM) | Gαi Protein Activation (EC50, µM) | β-arrestin 2 Translocation (EC50, µM) |

| BZO-CHMOXIZID | Low micromolar | Not specified | Not specified |

| BZO-POXIZID | Low micromolar | Not specified | Not specified |

| 5F-BZO-POXIZID | Low micromolar | Not specified | Not specified |

| BZO-4en-POXIZID | Low micromolar | Not specified | Not specified |

| BZO-HEXOXIZID (MDA-19) | Low micromolar | Not specified | Not specified |

Data from a study by Patel et al. (2024), which reported low micromolar affinity for all tested OXIZIDs. Specific quantitative values for EC50 in Gαi protein activation and β-arrestin 2 translocation assays were not detailed in the provided search results.

Signaling Pathways

Upon binding to cannabinoid receptors, particularly the CB1 receptor, synthetic cannabinoids like OXIZIDs initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of these G protein-coupled receptors can lead to the recruitment of β-arrestin proteins, which can mediate both receptor desensitization and G protein-independent signaling.

Caption: Canonical G protein-coupled signaling pathway for OXIZID cannabinoids at the CB1 receptor.

Experimental Protocols

The characterization of OXIZID cannabinoids has relied on a variety of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

β-Arrestin2 Recruitment Assay

This assay is used to determine the potency and efficacy of a compound in activating a G protein-coupled receptor, in this case, the CB1 and CB2 receptors.

-

Cell Line: HEK 293 cells stably expressing the human CB1 or CB2 receptor fused to a small fragment of β-galactosidase (β-gal) and a fusion protein of β-arrestin2 and a larger fragment of β-gal.

-

Principle: Upon agonist binding to the receptor, β-arrestin2 is recruited to the receptor. This brings the two β-gal fragments into close proximity, allowing them to complement and form a functional enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.

-

Protocol Outline:

-

Seed the engineered HEK 293 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the OXIZID compounds and reference agonists (e.g., CP 55,940, JWH 018).

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Add the chemiluminescent substrate for β-galactosidase.

-

Measure the luminescence using a plate reader.

-

Analyze the data by plotting the response against the log of the compound concentration to determine EC50 and Emax values.

-

Caption: Experimental workflow for the β-arrestin2 recruitment assay.

Gαi Protein Activation Assay

This assay measures the ability of a compound to activate the Gi protein, which is coupled to the CB1 receptor.

-

Cell Line: HEK 293 cells expressing the human CB1 receptor.

-

Principle: The assay often relies on measuring the inhibition of forskolin-stimulated cAMP accumulation. Activation of the Gi protein by a CB1 agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

-

Protocol Outline:

-

Culture HEK 293 cells expressing the CB1 receptor.

-

Pre-incubate the cells with the OXIZID compounds at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

The degree of inhibition of forskolin-stimulated cAMP accumulation reflects the level of Gi protein activation.

-

Calculate EC50 values from the concentration-response curves.

-

In Vivo Drug Discrimination Studies

These studies in animal models, typically mice, are used to assess the psychoactive effects of a compound and its similarity to a known drug of abuse, such as Δ⁹-THC.

-

Animals: Mice trained to discriminate between the effects of Δ⁹-THC and vehicle.

-

Apparatus: Operant conditioning chambers with two response levers or nose-poke apertures.

-

Protocol Outline:

-

Training Phase: Mice are trained to press one lever after receiving an injection of Δ⁹-THC and the other lever after receiving a vehicle injection to receive a food reward.

-

Testing Phase: Once trained, the mice are administered a dose of an OXIZID compound, and the percentage of responses on the Δ⁹-THC-appropriate lever is measured.

-

Data Analysis: Full substitution for Δ⁹-THC (i.e., a high percentage of responses on the THC-associated lever) suggests that the compound has similar psychoactive effects. The potency of the compound in producing these effects can also be determined.

-

Metabolism and Detection

The rapid and extensive metabolism of synthetic cannabinoids in the human body presents a challenge for forensic detection. A study by researchers at the National University of Singapore identified urinary biomarkers for the detection of OXIZID consumption. They identified 12-16 major metabolites for each of four OXIZID analogues and narrowed these down to three metabolites that can serve as reliable urinary biomarkers. This research is crucial for law enforcement and public health agencies in monitoring the abuse of this new class of synthetic cannabinoids.

Conclusion

The emergence of OXIZID synthetic cannabinoids highlights the ongoing challenge of regulating novel psychoactive substances. While generally less potent than their predecessors, these compounds still pose a significant risk to public health due to their full agonist activity at the CB1 receptor. The data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacology, toxicology, and potential therapeutic applications of this novel chemical class. Continued monitoring and research are essential to understand the full scope of their effects and to develop effective strategies for detection and regulation.

References

Bzo-poxizid: A Potent and Selective Cannabinoid Receptor 2 (CB2) Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bzo-poxizid, a synthetic cannabinoid belonging to the novel OXIZID class, has emerged as a compound of significant interest due to its potent and selective agonism at the cannabinoid receptor 2 (CB2). The CB2 receptor is a key component of the endocannabinoid system, primarily expressed in immune cells, and is a promising therapeutic target for a variety of inflammatory and neuropathic pain conditions without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways related to Bzo-poxizid, serving as a resource for researchers and drug development professionals.

Introduction

The therapeutic potential of targeting the cannabinoid receptor 2 (CB2) has driven the development of selective agonists. Bzo-poxizid (also known as Pentyl MDA-19 or 5C-MDA-19) is a member of the OXIZID class of synthetic cannabinoids, which are characterized by an oxoindoline core and an azide linker.[1] This class of compounds has been investigated for its potential in treating conditions such as neuropathic pain.[2] Bzo-poxizid distinguishes itself through its high potency and selectivity for the CB2 receptor, making it a valuable tool for studying CB2 pharmacology and a potential lead compound for therapeutic development.

Pharmacological Data

The following tables summarize the quantitative data for Bzo-poxizid and its closely related analogs, providing a comparative view of their receptor binding and functional activity.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) | Species | Reference |

| BZO-HEXOXIZID (MDA-19) | Human CB1 | 162.4 ± 7.6 | Human | [2][3] |

| Human CB2 | 43.3 ± 10.3 | Human | [3] | |

| Rat CB1 | 1130 ± 574 | Rat | ||

| Rat CB2 | 16.3 ± 2.1 | Rat | **** |

Table 2: Cannabinoid Receptor Functional Activity (β-arrestin2 Recruitment Assay)

| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |

| Bzo-poxizid | CB1 | 244 | 686 | |

| CB2 | 12.2 | 59.8 | ||

| 5F-BZO-POXIZID | CB1 | 248 | 711 | |

| CB2 | 4.11 | 51.7 | ||

| BZO-HEXOXIZID | CB1 | 721 | 165 | |

| CB2 | 25.9 | 35.0 | ||

| BZO-CHMOXIZID | CB1 | 84.6 | 716 | |

| CB2 | 2.21 | 69.2 | ||

| BZO-4en-POXIZID | CB1 | 373 | 473 | |

| CB2 | 14.8 | 48.1 | ||

| CP55,940 (Reference) | CB1 | 4.6 | 100 | |

| CB2 | 2.7 | 100 |

Data from Deventer et al., 2022. Emax is relative to the reference agonist CP55,940.

Signaling Pathways

Activation of the CB2 receptor by an agonist like Bzo-poxizid initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases (ERK1/2). The recruitment of β-arrestin 2 to the receptor is another key signaling event, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound to the CB2 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Bzo-poxizid for the human CB2 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB2 receptor.

-

Radioligand (e.g., [3H]CP55,940).

-

Test compound (Bzo-poxizid).

-

Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer, membrane preparation, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

-

Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDA 19 (CAS 1048973-47-2): R&D Systems [rndsystems.com]

An In-Depth Technical Guide on the Pharmacological and Human Effects of OXIZID Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of OXIZID analogues, a newer class of synthetic cannabinoid receptor agonists (SCRAs). The emergence of these compounds, designed to circumvent existing legislation, necessitates a thorough characterization of their pharmacological properties and potential human health effects. This document summarizes key in vitro and in vivo data, outlines common experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.

Disclaimer: While this guide synthesizes the most recent available data, access to the full text of some cited primary literature was not possible. Therefore, the experimental protocols are detailed based on the methodologies described in the abstracts and established scientific practices. For the complete, unabridged protocols, direct access to the cited publications is recommended.

Pharmacological Profile of OXIZID Analogues

OXIZID analogues are potent agonists of the cannabinoid receptors, primarily CB1 and CB2. Their activity at the CB1 receptor, which is predominantly expressed in the central nervous system, is responsible for their psychoactive effects, mimicking those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, many SCRAs, including some OXIZID analogues, exhibit higher efficacy at the CB1 receptor compared to THC, which is a partial agonist. This can lead to more intense and unpredictable adverse effects.

In Vitro Pharmacological Data

The following table summarizes the in vitro pharmacological data for several prominent OXIZID analogues from key studies. These compounds have been evaluated for their ability to activate the CB1 and CB2 receptors, typically using assays that measure G-protein activation or β-arrestin 2 recruitment.

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |

| BZO-HEXOXIZID (MDA-19) | CB1 | β-arrestin2 | 721 | 100 | |

| CB2 | β-arrestin2 | 25.9 | 80 | ||

| BZO-POXIZID | CB1 | β-arrestin2 | 314 | 100 | |

| CB2 | β-arrestin2 | 10.3 | 85 | ||

| 5-fluoro BZO-POXIZID | CB1 | β-arrestin2 | 247 | 100 | |

| CB2 | β-arrestin2 | 5.51 | 83 | ||

| BZO-4en-POXIZID | CB1 | β-arrestin2 | 493 | 85 | |

| CB2 | β-arrestin2 | 15.5 | 72 | ||

| BZO-CHMOXIZID | CB1 | β-arrestin2 | 84.6 | 100 | |

| CB2 | β-arrestin2 | 2.21 | 88 |

EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a standard full agonist.

In Vivo Pharmacological Data

Animal studies, primarily in mice, are crucial for assessing the in vivo effects of OXIZID analogues and their potential for abuse. Drug discrimination studies are a common paradigm to evaluate if a novel compound produces subjective effects similar to a known drug of abuse, such as THC.

| Compound | Animal Model | Key Finding | Reference |

| BZO-HEXOXIZID (MDA-19) | Mice | Partial substitution for THC in drug discrimination assays. | |

| BZO-POXIZID | Mice | Full substitution for THC in drug discrimination assays. | |

| BZO-4en-POXIZID | Mice | Full substitution for THC in drug discrimination assays. | |

| 5F-BZO-POXIZID | Mice | Full substitution for THC in drug discrimination assays. | |

| BZO-CHMOXIZID | Mice | The most potent of the tested analogues in producing THC-like discriminative stimulus effects. |

Human Effects and Toxicology

Direct clinical studies on the human effects of OXIZID analogues are not available. However, based on their mechanism of action as potent CB1 receptor agonists, their effects are expected to be similar to or more severe than other synthetic cannabinoids. The adverse effects of SCRAs are well-documented and can be life-threatening.

Reported adverse effects of synthetic cannabinoids include:

-

Neurological: Agitation, anxiety, paranoia, psychosis, hallucinations, seizures, and in severe cases, coma.

-

Cardiovascular: Tachycardia (rapid heart rate), hypertension (high blood pressure), chest pain, and in some instances, myocardial infarction (heart attack) and stroke.

-

Gastrointestinal: Nausea, vomiting, and cannabinoid hyperemesis syndrome.

-

Renal: Acute kidney injury.

-

Other: Rhabdomyolysis (breakdown of muscle tissue) and hyperthermia.

Given that OXIZID analogues fully substitute for THC in animal models, they are presumed to have a high abuse liability in humans. The unintentional exposure to BZO-4en-POXIZID in a nightclub setting highlights the potential for these compounds to be present as adulterants in other illicit substances.

Experimental Protocols

The characterization of novel psychoactive substances like OXIZID analogues relies on a battery of in vitro and in vivo assays. Below are overviews of the key experimental methodologies cited in the literature.

In Vitro Assays

3.1.1 Cannabinoid Receptor Binding Assays

-

Objective: To determine the affinity of a compound for the CB1 and CB2 receptors.

-

General Procedure:

-

Membrane preparations from cells expressing the human CB1 or CB2 receptor are used.

-

A radiolabeled cannabinoid ligand with known high affinity (e.g., [³H]CP55,940) is incubated with the membranes.

-

Increasing concentrations of the test compound (OXIZID analogue) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

The data are analyzed to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

-

3.1.2 Gαi Protein Activation Assay

-

Objective: To measure the functional agonism of a compound at the G-protein coupled CB1 receptor.

-

General Procedure:

-

Cell membranes expressing the CB1 receptor are incubated with the test compound.

-

The non-hydrolyzable GTP analogue, [³⁵S]GTPγS, is added.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Dose-response curves are generated to determine the EC50 and Emax values.

-

3.1.3 β-Arrestin 2 Translocation/Recruitment Assay

-

Objective: To assess another aspect of receptor activation and potential for tolerance and desensitization.

-

General Procedure:

-

HEK 293 cells are co-transfected with constructs for the CB1 receptor and β-arrestin 2, each tagged with a component of a reporter system (e.g., enzymes for a bioluminescence resonance energy transfer - BRET - assay).

-

The cells are treated with varying concentrations of the OXIZID analogue.

-

Agonist-induced receptor activation leads to the recruitment of β-arrestin 2 to the receptor.

-

This proximity of the reporter tags results in a measurable signal (e.g., light emission in a BRET assay).

-

Dose-response curves are constructed to calculate EC50 and Emax.

-

In Vivo Assays

3.2.1 Drug Discrimination in Mice

-

Objective: To determine if a novel compound has similar subjective effects to a known drug of abuse.

-

General Procedure:

-

Mice are trained to press one of two levers in an operant chamber to receive a food reward.

-

They are trained to associate the administration of THC with one lever and the administration of a vehicle (placebo) with the other lever.

-

Once trained, the mice are tested with various doses of the OXIZID analogue.

-

The percentage of presses on the THC-appropriate lever is measured.

-

If the compound fully substitutes for THC (i.e., the mice predominantly press the THC-associated lever), it is considered to have similar psychoactive effects.

-

Visualizations

Signaling Pathway of OXIZID Analogues at the CB1 Receptor

Caption: CB1 Receptor Signaling Pathway Activated by OXIZID Analogues.

Experimental Workflow for Pharmacological Evaluation

Caption: Workflow for Evaluating Novel OXIZID Analogues.

In Vitro Metabolic Profiling of OXIZID Synthetic Cannabinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-evolving landscape of new psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. A novel class of synthetic cannabinoids, termed OXIZIDs, has recently emerged on the recreational drug market.[1][2] Characterized by an oxindole core and a hydrazide/hydrazone linker, these compounds are designed to circumvent existing legislation targeting traditional synthetic cannabinoid scaffolds.[2] Understanding the metabolic fate of these new compounds is critical for developing reliable analytical methods for their detection in biological samples and for assessing their potential toxicological profiles. This technical guide provides an in-depth overview of the in vitro metabolic profiling of five key OXIZID synthetic cannabinoids: BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID, and BZO-CHMOXIZID.

Core Concepts in OXIZID Metabolism

In vitro studies utilizing human liver microsomes (HLMs) and human hepatocytes have been instrumental in elucidating the metabolic pathways of OXIZID synthetic cannabinoids. These studies reveal that OXIZIDs undergo extensive phase I and phase II metabolism, primarily targeting the N-alkyl moiety.[1][3] The nature of the N-alkyl substituent significantly influences the primary metabolic routes.

For OXIZIDs with a simple hydrocarbon N-alkyl chain, hydroxylation is a major metabolic pathway. However, when the N-alkyl moiety contains specific functional groups, such as an alkene or a fluorine atom, other functional-group-specific pathways become prominent. For instance, BZO-4en-POXIZID, which has a pentenyl tail, predominantly undergoes dihydrodiol formation . In the case of 5F-BZO-POXIZID, oxidative defluorination is a key metabolic reaction.

Other significant metabolic transformations observed across the studied OXIZID compounds include N-dealkylation , ketone formation , and reduction of the alkene bond . Furthermore, the formation of glucuronide conjugates indicates the involvement of phase II metabolism, which is an important consideration for the development of sensitive analytical methods for urine analysis. The cytochrome P450 enzymes CYP3A4, CYP3A5, and P2C9 have been identified as the main enzymes responsible for the metabolism of these compounds.

Quantitative Metabolic Data

While qualitative metabolic pathways have been extensively described, detailed quantitative data on the metabolism of OXIZID synthetic cannabinoids remains limited in the public domain. The available literature primarily focuses on the identification of metabolites rather than the determination of kinetic parameters. However, studies on other synthetic cannabinoids provide a framework for the types of quantitative data that are crucial for a comprehensive metabolic profile.

The following table summarizes the types of quantitative data that are essential for a complete understanding of OXIZID metabolism. Note: Specific values for the listed OXIZID compounds are largely unavailable in the cited literature; the data presented for other synthetic cannabinoids is for illustrative purposes.

| Parameter | Description | Example Value (Compound) | Reference |

| Half-life (t1/2) | The time required for the concentration of the parent drug to be reduced by half in an in vitro system. | 15.1 ± 1.02 min (PX-1) | |

| Intrinsic Clearance (Clint) | A measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow and protein binding. | 0.046 mL/min/mg (PX-1) | |

| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It reflects the affinity of the enzyme for the substrate. | 39.3 µM (MMB-CHMICA, hCES1b) | |

| Maximum Velocity (Vmax) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. | 20.8 AU/min/mg (MMB-CHMICA, hCES1b) |

Researchers are encouraged to conduct dedicated enzyme kinetic studies to populate this table with data specific to each OXIZID compound.

Experimental Protocols

The following are detailed methodologies for the in vitro metabolic profiling of OXIZID synthetic cannabinoids based on established protocols for similar compounds.

Protocol 1: Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to identify phase I metabolites of OXIZID synthetic cannabinoids.

Materials:

-

Pooled human liver microsomes (HLMs)

-

OXIZID synthetic cannabinoid substrate (e.g., BZO-4en-POXIZID)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN), ice-cold

-

LC-HRMS system

Procedure:

-

Prepare a stock solution of the OXIZID synthetic cannabinoid in a suitable organic solvent (e.g., methanol or acetonitrile).

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer

-

HLMs (final protein concentration typically 0.5-1.0 mg/mL)

-

MgCl2 (final concentration typically 3 mM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the OXIZID substrate to the pre-warmed incubation mixture (final substrate concentration typically 1-10 µM).

-

Immediately add the NADPH regenerating system to start the reaction.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-HRMS analysis.

-

Analyze the supernatant using a validated LC-HRMS method to identify and semi-quantify the metabolites.

Protocol 2: Incubation with Human Hepatocytes

This protocol allows for the investigation of both phase I and phase II metabolism in a more physiologically relevant system.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

OXIZID synthetic cannabinoid substrate

-

Acetonitrile (ACN), ice-cold

-

LC-HRMS system

Procedure:

-

Thaw the cryopreserved human hepatocytes according to the supplier's instructions.

-

Determine cell viability and density.

-

Seed the hepatocytes in a suitable culture plate and allow them to attach.

-

Prepare a stock solution of the OXIZID synthetic cannabinoid in a low concentration of an appropriate solvent.

-

Add the OXIZID substrate to the hepatocyte culture medium to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells with the substrate at 37°C in a humidified incubator with 5% CO2 for a specified time course (e.g., up to 3 hours).

-

At each time point, collect both the cells and the incubation medium.

-

Terminate the metabolic activity by adding ice-cold acetonitrile.

-

Homogenize the cell suspension and then centrifuge to pellet cellular debris.

-

Analyze the supernatant by LC-HRMS for the presence of parent compound and its phase I and phase II metabolites.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

References

An In-Depth Technical Guide to the N-dealkylation and Hydroxylation Pathways of Bzo-poxizid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Bzo-poxizid, a synthetic cannabinoid of the "OXIZID" class. Understanding the biotransformation of this compound is critical for forensic analysis, toxicological assessment, and the development of effective drug monitoring strategies. This document details the primary N-dealkylation and hydroxylation pathways, supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the metabolic processes.

Core Metabolic Pathways of Bzo-poxizid

Bzo-poxizid undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and P2C9 identified as the major contributors. The metabolic transformations predominantly occur on the N-pentyl chain and the phenyl ring. The key pathways include:

-

Hydroxylation: The addition of hydroxyl groups is a major metabolic route, occurring at various positions on both the N-alkyl (pentyl) chain and the phenyl ring. Mono- and di-hydroxylated metabolites are commonly observed.

-

N-dealkylation: Cleavage of the N-pentyl chain is another significant metabolic pathway. This process can be followed by further hydroxylation on the remaining structure.

-

Further Oxidation: Primary hydroxylated metabolites can be further oxidized to form ketones and carboxylic acids.

-

Amide Hydrolysis: The amide linkage in the Bzo-poxizid structure can also be cleaved.

-

Glucuronidation: Phase II metabolism involves the conjugation of metabolites with glucuronic acid to facilitate their excretion.

Quantitative Analysis of Bzo-poxizid Metabolites

In vitro studies utilizing pooled human liver microsomes (pHLMs) have identified numerous metabolites of Bzo-poxizid. The following table summarizes the key phase I and phase II metabolites, their proposed biotransformations, retention times (RT), and mass errors as identified through liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1]

| Metabolite ID | Proposed Biotransformation | Retention Time (min) | Mass Error (ppm) |

| D1 | Amido hydrolysis + Hydroxylation | 5.10 | -1.5 |

| D2 | N-dealkylation + Dihydroxylation | 6.15 | -1.2 |

| D3 | N-dealkylation + Hydroxylation | 6.78 | -1.8 |

| D4 | Hydroxylation + Dehydrogenation + Hydrogenation | 7.03 | -0.9 |

| D5 | Dihydroxylation | 7.21 | -1.4 |

| D6 | Dihydroxylation | 7.35 | -1.1 |

| D7 | Hydroxylation + Dehydrogenation | 7.58 | -1.6 |

| D8 | Hydroxylation + Dehydrogenation | 7.71 | -1.3 |

| D9 | Hydroxylation | 7.93 | -1.9 |

| D10 | Hydroxylation | 8.05 | -0.8 |

| D11 | Hydroxylation | 8.18 | -1.5 |

| D12 | Hydroxylation | 8.32 | -1.2 |

| D13 | Hydroxylation | 8.45 | -1.7 |

| D14 | Hydroxylation | 8.59 | -1.4 |

| D15 | Hydroxylation | 8.72 | -1.1 |

| D16 | Dehydrogenation | 9.03 | -1.6 |

| D17 | Dehydrogenation | 9.18 | -1.3 |

| D18 | Dehydrogenation | 9.34 | -1.8 |

| D19 | Dehydrogenation | 9.51 | -1.5 |

| D20 | Hydrogenation | 9.88 | -1.0 |

| D21 | Parent | 11.11 | -1.4 |

| D22 | Glucuronidation + Dihydroxylation | 6.95 | -1.2 |

| D23 | Glucuronidation + Hydroxylation | 7.15 | -1.7 |

| D24 | Glucuronidation + Hydroxylation | 7.28 | -1.4 |

| D25 | Glucuronidation + Hydroxylation | 7.42 | -1.1 |

| D26 | Glucuronidation + Hydroxylation | 7.63 | -1.6 |

| D27 | Glucuronidation + Hydroxylation | 7.81 | -1.3 |

| D28 | Glucuronidation + Dehydrogenation | 8.24 | -1.8 |

| D29 | Glucuronidation | 8.85 | -1.5 |

| D30 | Glucuronidation | 8.97 | -1.0 |

Experimental Protocols

The identification and quantification of Bzo-poxizid metabolites were achieved through in vitro experiments with human liver microsomes. Below is a detailed methodology based on published studies.[1]

In Vitro Incubation with Human Liver Microsomes

-

Materials:

-

Bzo-poxizid standard

-

Pooled human liver microsomes (pHLMs)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

-

Incubation Procedure:

-

A stock solution of Bzo-poxizid is prepared in a suitable solvent (e.g., methanol or DMSO).

-

The incubation mixture is prepared in microcentrifuge tubes containing phosphate buffer, pHLMs, and the Bzo-poxizid working solution.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

The incubation is carried out at 37°C for a specified duration (e.g., 1-3 hours) with gentle shaking.

-

The reaction is terminated by adding ice-cold acetonitrile.

-

Control incubations are performed by omitting the NADPH regenerating system or the substrate.

-

-

Sample Preparation for Analysis:

-

The terminated incubation mixture is centrifuged to precipitate proteins.

-

The supernatant is collected, filtered, and transferred to autosampler vials for analysis.

-

Analytical Method: LC-QTOF-MS

-

Instrumentation:

-

Ultra-high-performance liquid chromatography (UHPLC) system

-

Quadrupole time-of-flight mass spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate for UHPLC applications.

-

Injection Volume: A small volume of the prepared sample is injected.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Full scan data acquisition to detect all potential metabolites.

-

Collision Energy: Ramped collision energy may be used to obtain fragmentation data for structural elucidation.

-

Mass Range: A wide mass range is scanned to cover the parent drug and its expected metabolites.

-

Data Analysis: Metabolite identification is based on accurate mass measurements, isotopic patterns, and fragmentation patterns compared to the parent drug.

-

Visualizations

Metabolic Pathways of Bzo-poxizid

The following diagram illustrates the primary N-dealkylation and hydroxylation pathways of Bzo-poxizid metabolism.

Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines the typical experimental workflow for the in vitro metabolism study of Bzo-poxizid.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the psychoactive properties, pharmacology, and metabolism of Bzo-poxizid and its related "OXIZID" analogues, a recently emerged class of synthetic cannabinoids. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. The information presented is collated from peer-reviewed scientific literature and forensic science reports, aiming to provide a foundational understanding for further research and development in this area.

Introduction

Bzo-poxizid, also known as 5C-MDA-19, is a synthetic cannabinoid belonging to the "OXIZID" class. These compounds are characterized by an oxoindoline core linked to a benzoylhydrazide moiety. The OXIZID class of synthetic cannabinoids emerged on the recreational drug market, in part, to circumvent existing legislation targeting earlier generations of these substances. Originally, related compounds like MDA-19 (BZO-HEXOXIZID) were synthesized and investigated for their therapeutic potential, particularly as selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain. However, their activity at the cannabinoid receptor 1 (CB1), which mediates the psychoactive effects of cannabinoids, has led to their abuse as recreational drugs.

This guide will delve into the psychoactive properties of Bzo-poxizid and its analogues by examining their interactions with cannabinoid receptors, summarizing their in vitro and in vivo pharmacological data, and detailing the experimental protocols used to generate this data.

Quantitative Pharmacological Data

The following table summarizes the in vitro cannabinoid receptor activity of Bzo-poxizid and its key analogues. The data is derived from β-arrestin2 recruitment assays, which measure the functional activation of the CB1 and CB2 receptors.

| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |

| Bzo-poxizid | CB1 | 130 | 716 | [1] |

| CB2 | 11.2 | 59.8 | [1] | |

| BZO-HEXOXIZID (MDA-19) | CB1 | 721 | 165 | [1] |

| CB2 | 25.9 | 35.0 | [1] | |

| 5F-BZO-POXIZID | CB1 | 118 | 716 | [1] |

| CB2 | 5.48 | 51.7 | ||

| BZO-CHMOXIZID | CB1 | 84.6 | 716 | |

| CB2 | 2.21 | 69.2 | ||

| BZO-4en-POXIZID | CB1 | 389 | 303 | |

| CB2 | 7.76 | 45.3 |

Experimental Protocols

Synthesis of Bzo-poxizid (Representative Protocol)

The synthesis of Bzo-poxizid can be achieved through a two-step process involving the N-alkylation of isatin followed by condensation with benzoylhydrazide. The following is a representative protocol adapted from the synthesis of related N-alkyl isatin acylhydrazones.

Step 1: N-pentylation of Isatin

-

To a solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-pentylisatin.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Condensation of N-pentylisatin with Benzoylhydrazide

-

Suspend N-pentylisatin (1.0 eq) and benzoylhydrazide (1.1 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to afford Bzo-poxizid.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/DMF.

In Vitro β-Arrestin2 Recruitment Assay

This protocol describes a common method to assess the functional potency and efficacy of Bzo-poxizid and its analogues at the human CB1 and CB2 receptors.

-

Cell Culture: Maintain CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and a β-arrestin2-enzyme acceptor fusion protein in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Harvest cells and seed them into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds (Bzo-poxizid and analogues) and a reference agonist (e.g., CP55,940) in assay buffer.

-

Assay Procedure:

-

Remove the culture medium from the cell plates and add the diluted compounds.

-

Incubate the plates for 90 minutes at 37°C.

-

Add the β-galactosidase substrate solution to each well.

-

Incubate for a further 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Measure the chemiluminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the response of the reference agonist and fit to a four-parameter logistic equation to determine EC50 and Emax values.

In Vivo Drug Discrimination Studies in Mice

This protocol outlines a method to evaluate the psychoactive, cannabis-like effects of Bzo-poxizid and its analogues in a rodent model.

-

Animals: Use male mice (e.g., C57BL/6J strain) that are food-restricted to maintain 85-90% of their free-feeding body weight.

-

Apparatus: Utilize standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

-

Training:

-

Train the mice to discriminate between an intraperitoneal (i.p.) injection of a training dose of Δ9-tetrahydrocannabinol (THC) (e.g., 3 mg/kg) and vehicle (e.g., ethanol, Emulphor, and saline).

-

Reinforce responses on one lever following THC administration and on the other lever following vehicle administration with food pellets on a fixed-ratio schedule.

-

Continue training until the mice reliably respond on the correct lever.

-

-

Testing:

-

Once training criteria are met, administer various doses of the test compound (e.g., Bzo-poxizid) or vehicle before the session.

-

Record the number of responses on each lever.

-

-

Data Analysis: Express the data as the percentage of responses on the THC-appropriate lever. Full substitution is indicated when a compound produces ≥80% THC-appropriate responding.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated upon binding of an agonist like Bzo-poxizid to the CB1 receptor.

References

An In-depth Technical Guide on N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide is a synthetic organic compound belonging to the indolin-3-ylidene benzamide class. While specific research on this exact molecule is limited in publicly available literature, its structural features suggest potential biological activity, particularly as a synthetic cannabinoid, based on the known pharmacophoric elements. This guide provides a comprehensive overview of its synthesis, potential mechanism of action, and the biological activities of structurally related compounds. The information herein is compiled from analogous compounds to provide a predictive framework for researchers interested in this molecule and its derivatives.

Chemical Structure and Properties

IUPAC Name: N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide

Chemical Formula: C₂₀H₂₁N₃O₂

Molecular Weight: 347.40 g/mol

Structure:

(Note: A 2D chemical structure diagram would be ideally placed here.)

The molecule features a 1-pentyl-substituted oxindole core linked via an imine bond to a benzamide moiety. The (Z)-configuration indicates the stereochemistry around the C=N double bond.

Synthesis

The synthesis of N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide can be achieved through a two-step process, starting with the N-alkylation of isatin followed by a condensation reaction.

Experimental Protocol: Synthesis of 1-pentyl-indoline-2,3-dione

Materials:

-

Isatin

-

Potassium carbonate (K₂CO₃)

-

1-Bromopentane

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of isatin (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-pentyl-indoline-2,3-dione.

Experimental Protocol: Synthesis of N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide

Materials:

-

1-pentyl-indoline-2,3-dione

-

Benzohydrazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 1-pentyl-indoline-2,3-dione (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve benzohydrazide (1.0 eq) in ethanol.

-

Add the benzohydrazide solution to the 1-pentyl-indoline-2,3-dione solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, N-H, C=N).

-

Melting Point: To assess the purity of the compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide has been found, its structural similarity to known synthetic cannabinoids suggests it may act as a cannabinoid receptor agonist. The 1-pentyl chain on the indole ring is a common feature in many potent synthetic cannabinoids that exhibit high affinity for the CB1 and CB2 receptors.

Putative Mechanism of Action: Cannabinoid Receptor Agonism

Synthetic cannabinoids mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by binding to and activating cannabinoid receptors.

-

CB1 Receptors: Primarily located in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.

-

CB2 Receptors: Mainly found in the peripheral nervous system and on immune cells, their activation is associated with anti-inflammatory and immunomodulatory effects.

Activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Potential Anticancer Activity

Numerous studies have reported the anticancer properties of various 2-oxoindolin-3-ylidene derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for these anticancer effects can be diverse and may involve the inhibition of protein kinases, induction of cell cycle arrest, and modulation of apoptotic pathways.

Data on Structurally Related Compounds

To provide a context for the potential activity of N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide, the following tables summarize quantitative data for analogous compounds.

Table 1: Cannabinoid Receptor Binding Affinities of Related Indole-Based Synthetic Cannabinoids

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| JWH-018 (1-pentyl-3-(1-naphthoyl)indole) | 9.0 | 2.94 | [Aung et al., 2000] |

| AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole) | 1.0 | 2.6 | [Aung et al., 2000] |

| WIN-55,212-2 | 62.3 | 3.3 | [Showalter et al., 1996] |

Table 2: In Vitro Anticancer Activity of Related 2-Oxoindolin-3-ylidene Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N'-(5-Bromo-2-oxoindolin-3-ylidene)-4-chlorobenzohydrazide | MCF-7 | 2.5 | [Abdel-Wahab et al., 2012] |

| N'-(5-Nitro-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide | HepG2 | 5.1 | [Abdel-Wahab et al., 2012] |

| 3-((4-chlorophenylimino)methyl)-1-ethyl-1H-indole-2-one | A549 | 1.2 | [S. Kumar et al., 2017] |

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide.

Putative Signaling Pathway

Caption: Putative signaling pathway via cannabinoid receptor activation.

Conclusion

N-[(Z)-(2-oxo-1-pentyl-indolin-3-ylidene)amino]benzamide is a molecule of interest due to its structural relationship to compounds with known biological activities, particularly as synthetic cannabinoids and potential anticancer agents. This guide provides a foundational understanding of its synthesis and likely mechanism of action based on the current scientific literature for analogous compounds. Further experimental investigation is required to fully elucidate the pharmacological profile and therapeutic potential of this specific molecule. Researchers are encouraged to use the provided protocols as a starting point for their own studies and to verify the biological activity through in vitro and in vivo assays.

Methodological & Application

Application Notes and Protocols for the Detection of Bzo-poxizid using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid is a synthetic cannabinoid that has emerged as a novel psychoactive substance.[1] As with other synthetic cannabinoids, it is designed to mimic the effects of THC, the primary psychoactive component in cannabis. Due to its potential health risks and legal implications, robust analytical methods for the detection and quantification of Bzo-poxizid are crucial for forensic laboratories, clinical research, and the pharmaceutical industry. This document provides detailed application notes and protocols for the analysis of Bzo-poxizid using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable technique for the identification and quantification of volatile and semi-volatile compounds.

Principle of Detection

Gas chromatography separates Bzo-poxizid from other components in a sample based on its volatility and interaction with a stationary phase within a heated column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique chemical fingerprint for the definitive identification of Bzo-poxizid.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of Bzo-poxizid and other related synthetic cannabinoids by GC-MS. It is important to note that while a validated method for Bzo-poxizid has been reported, comprehensive quantitative data such as Limit of Quantitation (LOQ), linearity, and recovery are not extensively available in the public domain for this specific compound. The data presented for other synthetic cannabinoids can serve as a reference for method development and validation.

| Parameter | Bzo-poxizid | 5F-CUMYL-PICA (Reference) | 5F-MDMB-PICA (Reference) |

| Limit of Detection (LOD) | 20 µg/mL[1] | 0.1 ng/mL[2][3] | 0.11 ng/mL[2] |

| Limit of Quantitation (LOQ) | Not Reported | 0.50 ng/mL | 0.50 ng/mL |

| Linearity Range | Not Reported | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | Not Reported | >0.99 | >0.99 |

| Recovery (Solid Phase Extraction) | Not Reported | 91.40% | Not Reported |

| Recovery (Supported Liquid Extraction) | Not Reported | 82.54% | Not Reported |

| Recovery (ISOLUTE C18) | Not Reported | 85.10% | Not Reported |

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are protocols for seized materials (e.g., herbal mixtures, powders) and biological fluids (e.g., blood, urine).

a) Seized Materials (Herbal Mixtures, Powders)

This protocol is adapted from general procedures for the extraction of synthetic cannabinoids from seized materials.

-

Homogenization: Accurately weigh approximately 100 mg of the homogenized seized material into a 15 mL polypropylene centrifuge tube.

-

Extraction: Add 10 mL of methanol to the tube.

-

Vortexing/Sonication: Vortex the sample for 2 minutes, followed by sonication for 10 minutes to ensure efficient extraction of Bzo-poxizid.

-

Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes to pellet solid material.

-

Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.45 µm PTFE syringe filter into a GC vial.

-

Dilution: If high concentrations of Bzo-poxizid are expected, dilute the extract with methanol to fall within the calibrated linear range of the instrument.

b) Biological Fluids (Blood, Urine) - Solid Phase Extraction (SPE)

This protocol is a general procedure for the extraction of synthetic cannabinoids from biological matrices and may require optimization for Bzo-poxizid.

-

Sample Pre-treatment: To 1 mL of blood or urine in a glass tube, add an appropriate internal standard.

-

Lysis/Hydrolysis (for urine): For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave glucuronide conjugates of metabolites.

-

Protein Precipitation (for blood): For blood samples, add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 3500 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interferences.

-

Drying: Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elution: Elute Bzo-poxizid from the cartridge with 3 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of methanol and transfer to a GC vial with a micro-insert.

GC-MS Instrumentation and Conditions

The following instrumental parameters are based on a validated method for the detection of Bzo-poxizid and its analogs.

| Parameter | Value |

| Gas Chromatograph | Agilent 5975 Series GC/MSD System or equivalent |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.46 mL/min |

| Inlet Temperature | 265 °C |

| Injection Type | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature of 50°C, hold for 0 min, then ramp at 30°C/min to 340°C and hold for 2.3 min |

| Mass Spectrometer | Agilent 5975 Series MSD or equivalent |

| Transfer Line Temperature | 300 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40-550 m/z |

| Threshold | 250 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Bzo-poxizid by GC-MS.

Caption: A generalized workflow for the analysis of Bzo-poxizid.

Bzo-poxizid Signaling Pathway

Bzo-poxizid, as a synthetic cannabinoid, is expected to act as an agonist at cannabinoid receptors, primarily the CB1 receptor, which is responsible for the psychoactive effects. The following diagram illustrates the canonical CB1 receptor signaling pathway.

Caption: Simplified signaling pathway of the CB1 receptor upon agonist binding.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the detection and identification of Bzo-poxizid. While specific quantitative data for Bzo-poxizid is still emerging, the provided protocols and reference data for related synthetic cannabinoids offer a strong foundation for method development and validation. The visualization of the experimental workflow and the compound's expected signaling pathway further aids in understanding the analytical process and its biological context. As with any analytical method, it is essential to perform in-house validation to ensure the method meets the specific requirements of the laboratory and the intended application.

References

- 1. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]

- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for Bzo-poxizid analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-poxizid, a member of the emerging class of synthetic cannabinoids known as OXIZIDs, has been identified in seized drug materials.[1] Its potent agonistic activity at the cannabinoid receptors (CB1 and CB2) necessitates sensitive and specific analytical methods for its detection and quantification in various matrices.[1] Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offers a robust and reliable platform for the analysis of Bzo-poxizid, providing high-resolution and accurate mass data for confident identification and structural elucidation. This document provides detailed application notes and protocols for the analysis of Bzo-poxizid using LC-QTOF-MS.

Quantitative Data

While specific quantitative validation data for the LC-QTOF-MS analysis of Bzo-poxizid is not extensively published, the following table summarizes representative performance data for the analysis of other synthetic cannabinoids using similar LC-MS/MS and LC-QTOF-MS methods. These values can be considered as a general reference for the expected performance of a validated method for Bzo-poxizid.

| Parameter | Typical Performance for Synthetic Cannabinoids | Notes |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | Dependent on the specific compound and matrix. A study on synthetic cannabinoids in urine reported LODs ranging from 0.01-0.5 ng/mL. |

| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | A validated method for 130 synthetic cannabinoids in cannabis oil reported LOQs ranging from 0.05 ng/mL to 50 ng/mL.[2] |

| **Linearity (R²) ** | > 0.99 | Generally expected for validated quantitative methods. |

| Recovery | 70 - 120% | A study on semi-synthetic cannabinoids in whole blood reported recovery rates of 87-118%.[3] |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 20% |

Experimental Protocols

The following protocols are based on established methodologies for the analysis of Bzo-poxizid and other synthetic cannabinoids in seized materials.[1]

Sample Preparation (for Seized Material)

-

Sample Homogenization: If the seized material is non-homogeneous (e.g., plant material), grind it to a fine powder to ensure representative sampling.

-

Extraction:

-

Accurately weigh approximately 10 mg of the homogenized material into a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of methanol to the tube.

-

Vortex the tube for 1 minute to facilitate extraction.

-

Centrifuge the tube at 10,000 rpm for 5 minutes.

-

-

Dilution:

-

Take a 10 µL aliquot of the supernatant and dilute it with 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate, pH 3.0). This represents a 1:100 dilution.

-

Vortex the diluted sample thoroughly.

-

-

Filtration:

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

-

LC-QTOF-MS Analysis

The following parameters are based on the method reported by the Center for Forensic Science Research & Education for the analysis of Bzo-poxizid.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| LC System: | Agilent 1290 Infinity II or equivalent |

| Column: | Phenomenex Kinetex® C18, 50 x 3.0 mm, 2.6 µm |

| Mobile Phase A: | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |

| Gradient: | 5% B to 95% B over 13.0 min, then hold at 95% B for 2.5 min, followed by re-equilibration at 5% B for 2.0 min |

| Flow Rate: | 0.4 mL/min |

| Injection Volume: | 5 µL |

| Column Temperature: | 40 °C |

| Autosampler Temperature: | 10 °C |

Quadrupole Time-of-Flight (QTOF) MS Parameters:

| Parameter | Value |

| Mass Spectrometer: | Agilent 6545XT AdvanceBio Q-TOF or equivalent |

| Ionization Mode: | Electrospray Ionization (ESI), Positive |

| Gas Temperature: | 325 °C |

| Gas Flow: | 8 L/min |

| Nebulizer: | 35 psig |

| Sheath Gas Temperature: | 350 °C |

| Sheath Gas Flow: | 11 L/min |

| Capillary Voltage: | 3500 V |

| Nozzle Voltage: | 500 V |

| Fragmentor: | 175 V |

| Skimmer: | 65 V |

| Acquisition Mode: | TOF-MS and Auto MS/MS |

| Mass Range (TOF-MS): | m/z 100 - 1000 |

| Acquisition Rate (TOF-MS): | 5 spectra/sec |

| Collision Energy (MS/MS): | 10, 20, 40 eV (stepped) |

| Reference Mass: | Purine (m/z 121.0509) and HP-0921 (m/z 922.0098) for continuous mass correction |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Bzo-poxizid analysis.

Bzo-poxizid Signaling Pathway

Caption: Bzo-poxizid cannabinoid receptor signaling pathway.

Bzo-poxizid Metabolic Pathway

Caption: Major metabolic pathway of Bzo-poxizid.

References

Application Note: Preparation and Quantification of Bzo-poxizid from Plant-Like Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bzo-poxizid is a synthetic cannabinoid, a class of compounds designed to mimic the effects of THC, the primary psychoactive component in cannabis.[1][2][3] These synthetic substances are often sprayed onto or mixed with plant-like materials, such as herbal incense or tea, to be sold as legal alternatives to cannabis. The emergence of new synthetic cannabinoids like Bzo-poxizid and its analogs, belonging to the "OXIZID" subclass, presents a significant challenge for forensic analysis and public health, as their pharmacological and toxicological effects are largely unknown.[1][4] Therefore, robust and reliable methods for the extraction, identification, and quantification of these compounds from complex plant matrices are crucial for quality control, forensic investigation, and drug development research.

This application note provides a detailed protocol for the sample preparation and quantification of Bzo-poxizid from plant-like material. The described workflow is designed to efficiently extract the target analyte while minimizing interference from the complex botanical matrix, ensuring accurate and reproducible results. The methodology covers sample homogenization, solvent extraction, solid-phase extraction (SPE) for purification, and quantification using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).